molecular formula C12H17ClN2O2S B1390933 2-Chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]-aniline CAS No. 1036526-86-9

2-Chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]-aniline

Cat. No. B1390933
CAS RN: 1036526-86-9
M. Wt: 288.79 g/mol
InChI Key: DWAVQZRQOKVZAA-UHFFFAOYSA-N
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Description

2-Chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]-aniline (2C5M1PSA) is a synthetic organic compound that has found a range of applications in chemical synthesis, scientific research and laboratory experiments. This compound is an aniline derivative with a substituted piperidine ring and a sulfonyl group. It is a colorless solid with a molecular weight of 215.6 g/mol and a melting point of 87-88°C. It is soluble in water and ethanol and is moderately stable in the presence of light and heat.

Scientific Research Applications

Antiviral Activity

Indole derivatives, which are structurally similar to “2-Chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]-aniline”, have been reported to possess antiviral properties . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Properties

Indole derivatives have also been reported to possess anti-inflammatory properties . This suggests that “2-Chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]-aniline” could potentially be used in the treatment of inflammatory conditions.

Anticancer Activity

Indole derivatives have shown anticancer properties . Therefore, “2-Chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]-aniline” could potentially be used in cancer research and treatment.

Antimicrobial Properties

Indole derivatives have been found to possess antimicrobial properties . This suggests that “2-Chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]-aniline” could potentially be used in the development of new antimicrobial agents.

Antidiabetic Properties

Indole derivatives have been reported to possess antidiabetic properties . This suggests that “2-Chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]-aniline” could potentially be used in the treatment of diabetes.

Antioxidant Activity

Indole derivatives have been found to possess antioxidant properties . This suggests that “2-Chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]-aniline” could potentially be used in the development of new antioxidants.

properties

IUPAC Name

2-chloro-5-(3-methylpiperidin-1-yl)sulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O2S/c1-9-3-2-6-15(8-9)18(16,17)10-4-5-11(13)12(14)7-10/h4-5,7,9H,2-3,6,8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWAVQZRQOKVZAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]-aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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